

# An In-depth Technical Guide to the Molecular Structure and Properties of Dabso

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Dabso**

Cat. No.: **B10857602**

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## Introduction

**Dabso**, a portmanteau of DABCO-bis(sulfur dioxide), is a stable, crystalline solid that serves as a crucial reagent in modern organic synthesis.<sup>[1][2]</sup> It is a charge-transfer complex formed between 1,4-diazabicyclo[2.2.2]octane (DABCO) and two molecules of sulfur dioxide.<sup>[3]</sup> The primary utility of **Dabso** lies in its ability to act as a convenient and safer surrogate for gaseous sulfur dioxide, a toxic and difficult-to-handle reagent.<sup>[1][2]</sup> This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic applications of **Dabso**, with a focus on experimental details and logical workflows for researchers in chemistry and drug development.

## Molecular Structure and Identification

**Dabso** is characterized by a bicyclic amine framework (DABCO) that forms dative bonds with two molecules of sulfur dioxide through its bridgehead nitrogen atoms.<sup>[3]</sup> This interaction creates a stable, solid adduct, mitigating the hazards associated with handling gaseous SO<sub>2</sub>.<sup>[3]</sup>

Table 1: Chemical Identifiers for **Dabso**

Identifier	Value
CAS Number	119752-83-9 <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>6</sub> H <sub>12</sub> N <sub>2</sub> O <sub>4</sub> S <sub>2</sub> <a href="#">[3]</a> <a href="#">[5]</a>
Molecular Weight	240.31 g/mol <a href="#">[4]</a> <a href="#">[5]</a>
IUPAC Name	1,4-Diazoniabicyclo[2.2.2]octane, 1,4-disulfino-, bis(inner salt) <a href="#">[6]</a>
SMILES	O=S([N+](=O)[O-])C1CC(C(C)C)CC1S(=O)(=O)C2CC(C(C)C)CC2
InChI	1S/C6H12N2.2O2S/c1-2-8-5-3-7(1)4-6-8;2*1-3-2/h1-6H2;; <a href="#">[3]</a>
InChIKey	MISUHPSYABLQKS-UHFFFAOYSA-N <a href="#">[3]</a>

## Physicochemical and Spectral Properties

**Dabso** is a white to off-white, hygroscopic solid.[\[3\]](#)[\[4\]](#)[\[7\]](#) Its physical and spectral properties are summarized in the tables below.

Table 2: Physicochemical Properties of **Dabso**

Property	Value
Appearance	White to off-white crystalline powder <a href="#">[6]</a>
Melting Point	112–114 °C (decomposition) <a href="#">[3]</a> , 180 °C (decomposition) <a href="#">[6]</a>
Solubility	Moderately soluble in polar aprotic solvents (e.g., DMF, acetonitrile); poorly soluble in nonpolar solvents (e.g., hexane); soluble in water. <a href="#">[3]</a> <a href="#">[6]</a>
Stability	Bench-stable solid, though hygroscopic. <a href="#">[1]</a> <a href="#">[7]</a>

Table 3: Spectral Data for **Dabso**

Spectral Method	Observed Signals
Infrared (IR) (KBr)	$\nu(\text{SO}_2)$ asymmetric stretch: $1320 \text{ cm}^{-1}$ ; $\nu(\text{SO}_2)$ symmetric stretch: $1145 \text{ cm}^{-1}$ <sup>[3]</sup>
$^{13}\text{C}$ NMR (DMSO-d <sub>6</sub> )	$\delta$ 46.8 ppm (DABCO carbons) <sup>[3]</sup>

## Experimental Protocols

### Synthesis of Dabso

A convenient and safe laboratory-scale synthesis of **Dabso** utilizes Karl-Fischer reagent as a source of sulfur dioxide.<sup>[7][8]</sup>

Protocol: Preparation of **Dabso** from Karl-Fischer Reagent<sup>[7]</sup>

- Apparatus Setup: An oven-dried 500-mL round-bottomed flask equipped with a magnetic stir bar is fitted with a rubber septum and cooled to room temperature under vacuum.
- Reagent Addition: 1,4-diazabicyclo[2.2.2]octane (DABCO) (15.0 g, 134 mmol) is added to the flask. The flask is then evacuated and back-filled with argon three times. Dry tetrahydrofuran (THF) (180 mL) is introduced via syringe.
- Reaction with SO<sub>2</sub> Source: The solution is cooled to 0 °C in an ice bath. Karl-Fischer reagent (solution A, containing pyridine and sulfur dioxide, ~280-375 mmol SO<sub>2</sub>) is added dropwise via syringe over 30 minutes. A precipitate of **Dabso** forms shortly after the addition begins.
- Reaction Completion and Isolation: The suspension is stirred at 0 °C for an additional 30 minutes, after which the ice bath is removed, and stirring is continued at room temperature for 3 hours.
- Filtration and Washing: The suspension is filtered through a sintered-glass funnel under reduced pressure. The collected solid is washed by re-suspending it in diethyl ether (200 mL) and stirring for 15 minutes, followed by filtration. This washing step is repeated twice.
- Drying: Due to its hygroscopic nature, the solid **Dabso** is immediately transferred to a round-bottomed flask and dried in a desiccator under vacuum for 12 hours to yield a colorless powder (typically 96-97% yield).<sup>[7]</sup>

## Synthesis of Sulfonamides using Dabso

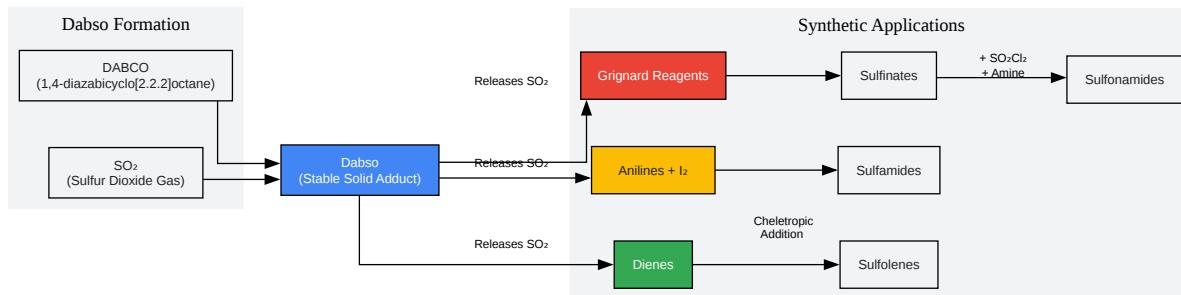
**Dabso** is widely used as an  $\text{SO}_2$  surrogate in the one-pot synthesis of sulfonamides from Grignard reagents.[\[2\]](#)[\[9\]](#)

Protocol: One-Pot Preparation of Sulfonamides[\[9\]](#)

- Grignard Reaction: A solution of the desired Grignard reagent is prepared. **Dabso** is then added to this solution.
- Sulfinate Formation: The reaction mixture is stirred, allowing the Grignard reagent to react with the *in situ* generated  $\text{SO}_2$  to form a sulfinate intermediate.
- Conversion to Sulfonamide: Sulfuryl chloride is added to the reaction mixture, followed by the desired amine (primary or secondary).
- Workup and Purification: The reaction is worked up through standard aqueous extraction procedures, and the final sulfonamide product is purified, typically by column chromatography.

## Logical Workflow: Dabso in Organic Synthesis

The primary role of **Dabso** is to serve as a stable, solid source of sulfur dioxide for various chemical transformations. This workflow avoids the direct handling of hazardous  $\text{SO}_2$  gas.



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Caption: Logical workflow illustrating the formation of **Dabso** and its application as an SO<sub>2</sub> surrogate.

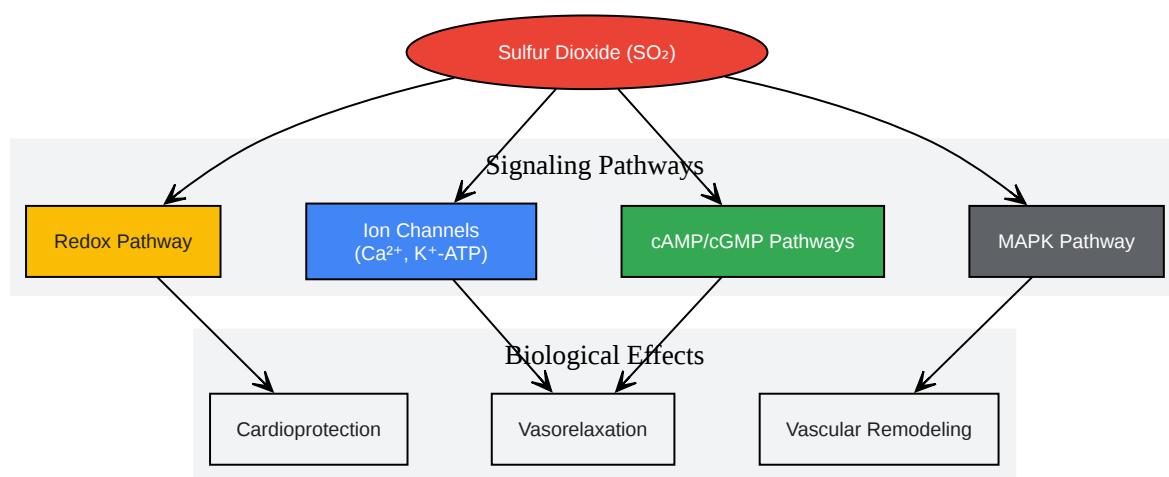
## Biological Signaling Pathways of Sulfur Dioxide

While **Dabso** itself is primarily a synthetic reagent, its role as an SO<sub>2</sub> donor is significant because sulfur dioxide is recognized as a gasotransmitter involved in various physiological processes in mammals.<sup>[10]</sup> The biological effects of SO<sub>2</sub> are mediated through several signaling pathways. It is plausible that the biological activity of **Dabso**, if any, would be due to the release of SO<sub>2</sub>.

### Key Signaling Pathways Involving SO<sub>2</sub>:<sup>[10]</sup>

- Redox Pathway: SO<sub>2</sub> is involved in protective effects against myocardial ischemia-reperfusion injury, myocardial injury, pulmonary hypertension, and atherosclerosis through redox-sensitive mechanisms.
- Ion Channels: L-type calcium channels and ATP-sensitive potassium channels are implicated in the vasorelaxant effects of SO<sub>2</sub>.

- Cyclic Nucleotide Pathways: The 3'-5'-cyclic guanosine monophosphate (cGMP) and 3'-5'-cyclic adenosine monophosphate (cAMP) pathways are also involved in SO<sub>2</sub>-induced vasorelaxation.
- MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway plays a role in vascular remodeling during pulmonary hypertension and in the proliferation of vascular smooth muscle cells.



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Caption: Major signaling pathways modulated by the gasotransmitter sulfur dioxide (SO<sub>2</sub>).

## Conclusion

**Dabso** has emerged as an indispensable reagent in organic synthesis, offering a safe and practical alternative to gaseous sulfur dioxide. Its well-defined structure and predictable reactivity have enabled the development of robust protocols for the synthesis of a wide array of sulfur-containing compounds, including sulfonamides and sulfamides, which are prevalent motifs in pharmaceuticals. While the direct biological activity of the **Dabso** complex is not extensively studied, its role as a precursor to the biologically active gasotransmitter SO<sub>2</sub> suggests potential avenues for future research in chemical biology and drug delivery. The

experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to utilize **Dabso** effectively in their synthetic endeavors.

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